molecular formula C30H39ClN6O4S2 B607054 Deltasonamide CAS No. 2088485-33-8

Deltasonamide

Cat. No.: B607054
CAS No.: 2088485-33-8
M. Wt: 647.25
InChI Key: FWBBCSKXUXMTJY-UHFFFAOYSA-N
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Description

Deltasonamide is a potent inhibitor of the prenyl-binding protein phosphodiesterase delta (PDEδ). It is known for its high affinity and specificity towards PDEδ, making it a valuable tool in the study of protein-protein interactions and cellular processes involving prenylated proteins. The compound has been extensively studied for its role in modulating the localization and function of lipidated proteins, particularly those involved in cancer and other diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Deltasonamide involves several key steps to ensure high purity and potency. The primary synthetic route includes the following steps:

    Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic aldehydes and amines.

    Functional Group Modifications: Various functional groups are introduced to the core structure to enhance its binding affinity and specificity. This includes the addition of pyrimidine rings and other heterocyclic structures.

    Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions and continuous flow processes. This ensures consistent quality and high yield, making it suitable for large-scale applications in research and development.

Chemical Reactions Analysis

Types of Reactions

Deltasonamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives, which may have different biological activities.

    Reduction: Reduction reactions can be used to modify the functional groups on this compound, potentially altering its binding affinity and specificity.

    Substitution: Substitution reactions are commonly used to introduce different functional groups into the this compound structure, allowing for the creation of analogs with varying properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed to introduce new functional groups.

Major Products Formed

The major products formed from these reactions include various analogs of this compound with modified functional groups. These analogs are often studied for their potential therapeutic applications and biological activities.

Scientific Research Applications

Deltasonamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study the interactions between prenylated proteins and their binding partners.

    Biology: this compound is employed in cellular studies to investigate the role of prenylated proteins in various biological processes, including signal transduction and cellular trafficking.

    Medicine: The compound has potential therapeutic applications in the treatment of diseases such as cancer, where it can inhibit the function of oncogenic proteins.

    Industry: this compound is used in the development of new drugs and therapeutic agents, particularly those targeting protein-protein interactions.

Mechanism of Action

Deltasonamide exerts its effects by binding to the prenyl-binding pocket of PDEδ. This interaction prevents the binding of prenylated proteins, thereby disrupting their localization and function within the cell. The compound’s high affinity and specificity for PDEδ make it a valuable tool for studying the role of prenylated proteins in various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Deltarasin: Another potent inhibitor of PDEδ, known for its ability to disrupt the localization of prenylated proteins.

    Deltaflexin: A highly soluble PDEδ inhibitor with low off-target activity, used in combination with other therapeutic agents.

Uniqueness of Deltasonamide

This compound is unique due to its high affinity and specificity for PDEδ, as well as its ability to modulate the function of prenylated proteins with minimal off-target effects. This makes it a valuable tool in both basic research and therapeutic development.

Properties

CAS No.

2088485-33-8

Molecular Formula

C30H39ClN6O4S2

Molecular Weight

647.25

IUPAC Name

N1-(4-chlorobenzyl)-N1-cyclopentyl-N4-((2-(methylamino)pyrimidin-4-yl)methyl)-N4-(piperidin-4-ylmethyl)benzene-1,4-disulfonamide

InChI

InChI=1S/C30H39ClN6O4S2/c1-32-30-34-19-16-26(35-30)22-36(20-24-14-17-33-18-15-24)42(38,39)28-10-12-29(13-11-28)43(40,41)37(27-4-2-3-5-27)21-23-6-8-25(31)9-7-23/h6-13,16,19,24,27,33H,2-5,14-15,17-18,20-22H2,1H3,(H,32,34,35)

InChI Key

FWBBCSKXUXMTJY-UHFFFAOYSA-N

SMILES

O=S(C1=CC=C(S(=O)(N(CC2=NC(NC)=NC=C2)CC3CCNCC3)=O)C=C1)(N(CC4=CC=C(Cl)C=C4)C5CCCC5)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Deltasonamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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